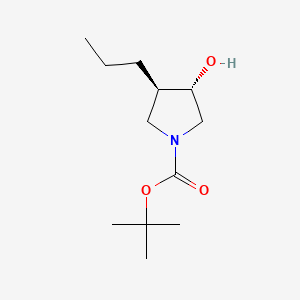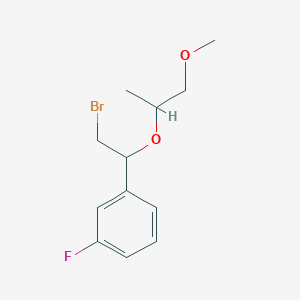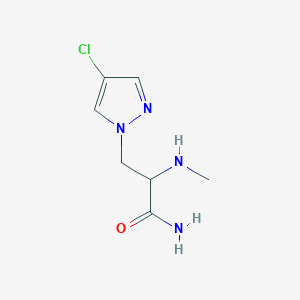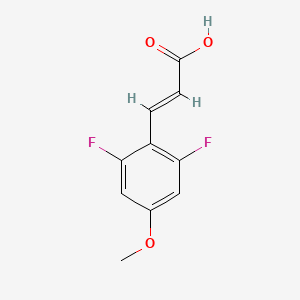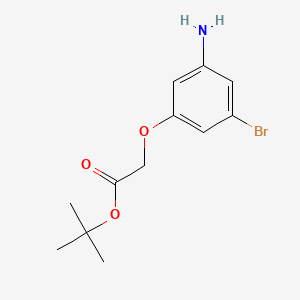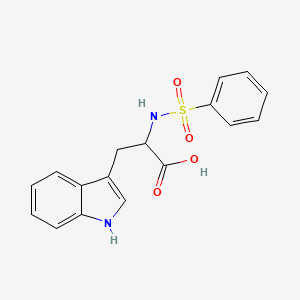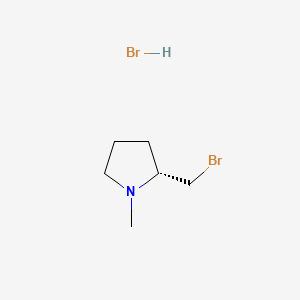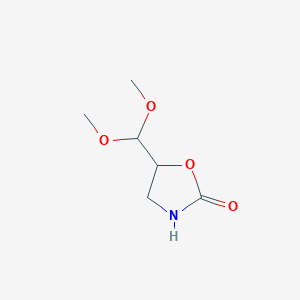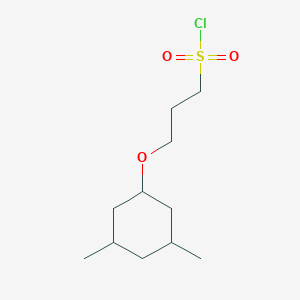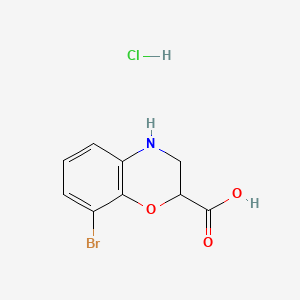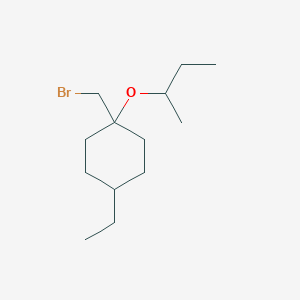![molecular formula C11H19NO4 B13627562 tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-({3,7-dioxabicyclo[410]heptan-1-yl}methyl)carbamate is a chemical compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,7-dioxabicyclo[4.1.0]heptane moiety. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Análisis De Reacciones Químicas
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Aplicaciones Científicas De Investigación
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the bicyclic core.
tert-Butyl (3-oxabicyclo[4.1.0]heptan-7-yl)carbamate: Another similar compound with slight variations in the bicyclic structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3,7-dioxabicyclo[4.1.0]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11-7-14-5-4-8(11)15-11/h8H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
LIZHACWLLPXCDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC12COCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


